4-Formyl-2-methoxyphenyl 3-bromobenzoate
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Overview
Description
4-Formyl-2-methoxyphenyl 3-bromobenzoate is an organic compound with the molecular formula C15H11BrO4 It is a derivative of benzoic acid and is characterized by the presence of a formyl group, a methoxy group, and a bromine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with 4-formyl-2-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 4-Formyl-2-methoxyphenyl 3-bromobenzoic acid.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 3-bromobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2-methoxyphenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can lead to the formation of various biologically active compounds that exert their effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
- 4-Formyl-2-methylbenzoic acid
- 4-Formyl-2-methoxyphenyl p-chlorobenzoate
Uniqueness
4-Formyl-2-methoxyphenyl 3-bromobenzoate is unique due to the presence of both a formyl group and a bromine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Biological Activity
4-Formyl-2-methoxyphenyl 3-bromobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Synthesis
The compound can be synthesized through various methods, often involving the reaction of substituted benzoic acids with aldehydes and brominated compounds. A typical synthetic route may include:
- Formation of the Benzoyl Derivative : Reacting benzoic acid with thionyl chloride to form benzoyl chloride.
- Aldol Condensation : The benzoyl chloride is then reacted with 4-formyl-2-methoxyphenol under basic conditions to yield the desired product.
- Bromination : The final step involves bromination at the 3-position using bromine or a brominating agent.
Biological Activity
This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of its notable biological effects:
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound show significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the methoxy group is believed to enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy.
Anti-inflammatory Effects
Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition suggests its potential use in treating inflammatory diseases.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It has been suggested that it can bind to receptors involved in cell signaling pathways, altering their activity and leading to downstream effects on cell proliferation and survival.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) against MRSA comparable to standard antibiotics .
- Cancer Cell Line Testing : In a study assessing anticancer effects, treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with IC50 values indicating potent activity .
Data Tables
Property | Value |
---|---|
Molecular Formula | C16H13BrO3 |
Molecular Weight | 335.18 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity (MIC) | < 50 µg/mL against MRSA |
IC50 (MCF-7) | 15 µM |
Properties
Molecular Formula |
C15H11BrO4 |
---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3-bromobenzoate |
InChI |
InChI=1S/C15H11BrO4/c1-19-14-7-10(9-17)5-6-13(14)20-15(18)11-3-2-4-12(16)8-11/h2-9H,1H3 |
InChI Key |
SBHPTXXZMDGBJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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